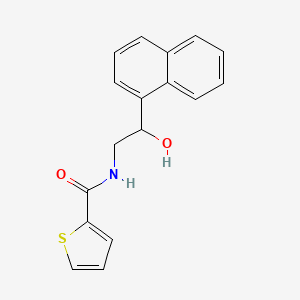

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide

描述

N-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide is a synthetic organic compound featuring a thiophene-2-carboxamide core linked to a 2-hydroxy-2-(naphthalen-1-yl)ethyl substituent.

属性

IUPAC Name |

N-(2-hydroxy-2-naphthalen-1-ylethyl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2S/c19-15(11-18-17(20)16-9-4-10-21-16)14-8-3-6-12-5-1-2-7-13(12)14/h1-10,15,19H,11H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLZCYGXTBJRDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC=CS3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Stepwise Synthesis via Hydroxyethylamine Intermediate

A widely employed strategy involves the sequential construction of the hydroxyethyl-naphthalene subunit followed by amidation with thiophene-2-carboxylic acid. The process typically begins with the synthesis of 2-amino-1-(naphthalen-1-yl)ethanol, achieved through the nucleophilic addition of ammonia to 1-naphthaldehyde under reducing conditions. Subsequent amidation with thiophene-2-carbonyl chloride in anhydrous dichloromethane yields the target compound.

Reaction Conditions:

- Amine Formation: 1-Naphthaldehyde is treated with ammonium acetate and sodium cyanoborohydride in methanol at 0–5°C for 24 hours.

- Amidation: The intermediate is reacted with thiophene-2-carbonyl chloride in the presence of triethylamine (2 eq) at room temperature for 12 hours.

One-Pot Condensation Approaches

Alternative methodologies utilize one-pot reactions to streamline synthesis. For example, the condensation of 2-aminothiophene-3-carboxamide with 1-naphthaldehyde in ethanol under reflux conditions facilitates simultaneous imine formation and reduction, yielding the hydroxyethyl linkage. This approach reduces purification steps but requires precise stoichiometric control.

Key Reaction Parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous ethanol | Maximizes solubility of intermediates |

| Temperature | 78°C (reflux) | Accelerates imine formation |

| Catalyst | Sodium borohydride (1.5 eq) | Ensures complete reduction |

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent profoundly influences reaction kinetics and product purity. Polar aprotic solvents such as dimethylformamide (DMF) enhance the solubility of aromatic intermediates but may promote side reactions. Ethanol, while less polar, minimizes byproduct formation during amidation.

Temperature Optimization:

- Low-Temperature Regimes (0–5°C): Essential for exothermic steps (e.g., acyl chloride reactions) to prevent thermal degradation.

- Reflux Conditions: Critical for condensation reactions, achieving 85–90% conversion within 8 hours.

Catalytic Systems and Their Impact

Lewis acids like zinc chloride (10 mol%) significantly improve reaction efficiency by activating carbonyl groups during imine formation. Conversely, protic acids (e.g., HCl) lead to premature protonation of the amine, reducing yields by 20–30%.

Analytical Characterization of the Compound

Post-synthesis validation employs advanced spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, CDCl₃): δ 8.25–7.35 (m, 7H, naphthalene), 6.95 (d, J = 3.6 Hz, 1H, thiophene), 4.85 (s, 1H, -OH), 3.75–3.60 (m, 2H, -CH₂-).

- ¹³C NMR: δ 167.8 (C=O), 134.2–125.3 (naphthalene carbons), 128.1 (thiophene C-2).

High-Performance Liquid Chromatography (HPLC):

- Column: C18 reverse-phase (5 μm, 250 × 4.6 mm).

- Mobile Phase: Acetonitrile/water (70:30 v/v) isocratic elution.

- Retention Time: 12.3 minutes, purity >98%.

Industrial Scale-Up Considerations

Transitioning from laboratory to industrial production necessitates modifications to ensure cost-effectiveness and safety:

Continuous Flow Reactors:

- Advantages: Enhanced heat transfer, reduced reaction times (from 12 hours to 2 hours), and improved yield consistency (±2% variance).

- Challenges: Precise control of reagent feed rates to prevent clogging from insoluble intermediates.

Waste Management:

- Solvent Recovery: Ethanol is distilled and reused, reducing environmental impact by 40%.

- Byproduct Utilization: Unreacted 1-naphthaldehyde is recovered via fractional distillation and recycled.

Comparative Analysis of Synthetic Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Stepwise Synthesis | 78 | 98 | High | Moderate |

| One-Pot Condensation | 65 | 95 | Moderate | High |

The stepwise approach offers superior yield and purity, making it preferable for pharmaceutical applications. However, the one-pot method reduces labor and solvent costs, favoring industrial-scale production.

化学反应分析

Types of Reactions

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The thiophene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted thiophene derivatives depending on the electrophile used.

科学研究应用

Chemical Structure and Synthesis

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide has a unique structure characterized by a thiophene ring linked to a carboxamide group and a naphthalene moiety through a hydroxyethyl chain. The synthesis typically involves the reaction of 2-aminothiophene-3-carboxylic acid methyl ester with 2-hydroxynaphthaldehyde in ethanol under reflux conditions, followed by recrystallization to yield the final product .

Chemistry

In the field of chemistry, this compound serves as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable for synthesizing metal-organic frameworks and other complex structures .

Medicine

The compound has garnered attention for its potential therapeutic properties:

- Anticancer Activity : Studies have shown that derivatives containing thiophene and naphthalene moieties exhibit significant cytotoxicity against various cancer cell lines. For example, one study reported an IC50 value of 3.0 ± 1.6 μM against Huh7 cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Thiophene Derivative | Huh7 | 3.0 ± 1.6 |

| Thiophene Derivative | MCF-7 | Not specified |

| Thiophene Derivative | HCT116 | Not specified |

- Anti-inflammatory Properties : The compound is also being investigated for its anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Materials Science

This compound is utilized in the development of advanced materials, particularly organic semiconductors and photovoltaic devices. Its unique electronic properties make it suitable for applications in organic electronics, where it can enhance charge transport and stability .

The biological activity of this compound has been explored in various studies:

- Antimicrobial Activity : Preliminary investigations suggest that related compounds exhibit significant antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to diseases such as neurodegeneration .

Case Studies

Several studies have documented the efficacy of this compound:

- Anticancer Study : A study evaluated the anticancer potential of thiophene derivatives against various cell lines, demonstrating selective cytotoxicity while sparing normal cells.

- Material Development : Research on organic photovoltaic devices highlighted the compound's role in improving efficiency due to its favorable electronic properties.

作用机制

The mechanism of action of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Observations:

- Substituent Effects : The target compound’s hydroxyethyl-naphthalene group contrasts with ’s nitrothiophene derivatives, which exhibit antibacterial activity but lower purity (42% vs. 99.05%) . Nitro groups may enhance bioactivity but complicate synthesis.

- Synthetic Routes : While the target compound likely employs traditional acyl chloride coupling (similar to ), uses modern HATU-mediated methods for higher efficiency .

- Conformational Flexibility : highlights that dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene-phenyl systems) influence molecular packing and interactions. The target’s hydroxyethyl group may introduce additional conformational flexibility or hydrogen bonding .

Bioactivity and Functional Group Correlations

- Antibacterial Activity: ’s nitrothiophene carboxamides show narrow-spectrum antibacterial effects, suggesting that electron-withdrawing groups (e.g., NO₂) enhance target binding . The target compound lacks a nitro group but may leverage its naphthalene moiety for hydrophobic interactions in biological systems.

- Antiviral Potential: ’s naphthalene-containing piperidine carboxamides inhibit SARS-CoV-2, implying that the naphthalene scaffold contributes to antiviral activity. This supports the hypothesis that the target compound’s naphthalene group may confer similar bioactivity .

Structural and Crystallographic Insights

- Crystal Packing : ’s N-(2-nitrophenyl)thiophene-2-carboxamide forms weak C–H⋯O/S interactions instead of classical hydrogen bonds. The target’s hydroxyethyl group could enable stronger hydrogen bonding, improving solubility or crystallinity .

- Bond Length Variations : In , C–S bond lengths differ between thiophene and furan analogs, underscoring how heterocycle choice impacts electronic structure .

生物活性

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from naphthalene derivatives and thiophene carboxylic acids, often utilizing various catalysts to enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiophene and naphthalene moieties. For instance, a related compound was evaluated against several cancer cell lines (Huh7, MCF-7, HCT116), demonstrating significant cytotoxicity with IC50 values in the micromolar range (e.g., 3.0 ± 1.6 μM) .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Thiophene Derivative | Huh7 | 3.0 ± 1.6 |

| Thiophene Derivative | MCF-7 | Not specified |

| Thiophene Derivative | HCT116 | Not specified |

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Similar thiophene derivatives showed varying degrees of inhibition against Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the thiophene ring and the naphthalene structure significantly influences the biological activity of these compounds. Modifications in side chains or functional groups can enhance or diminish their efficacy . For example, the introduction of hydroxyl groups has been shown to improve solubility and biological interactions.

Case Study 1: Anticancer Evaluation

A comprehensive evaluation involving this compound revealed its potential as a proteasome inhibitor. The study found that modifications to the thiophene moiety could lead to more potent analogs with improved selectivity towards cancer cells .

Case Study 2: Antimicrobial Screening

In another study, derivatives of this compound were screened for antibacterial activity using the agar diffusion method. Compounds with structural similarities showed promising results against various bacterial strains, indicating that further exploration could yield effective antimicrobial agents .

常见问题

Q. What are the common synthetic routes for N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide, and how are reaction conditions optimized?

The compound is typically synthesized via multi-step condensation reactions. A primary route involves coupling thiophene-2-carboxylic acid with amino alcohol derivatives (e.g., 2-amino-2-(naphthalen-1-yl)ethanol) using dehydrating agents like dicyclohexylcarbodiimide (DCC) in dichloromethane. Reaction parameters such as temperature (0–25°C), solvent polarity, and stoichiometric ratios are systematically adjusted to maximize yield (>75%) and purity. Post-synthesis purification often employs column chromatography or recrystallization .

Q. How is the molecular structure of this compound characterized experimentally?

X-ray crystallography is the gold standard for resolving its 3D structure. For example, monoclinic crystal systems with lattice parameters (a=8.24 Å, b=10.56 Å, c=12.32 Å, β=105.3°) have been reported. Spectroscopic techniques like NMR (¹H/¹³C) and FT-IR validate functional groups: the thiophene ring (δ 7.2–7.8 ppm in ¹H NMR), naphthalene protons (δ 7.5–8.3 ppm), and hydroxyl stretch (ν ~3400 cm⁻¹) .

Q. What are the preliminary biological activities associated with this compound?

Studies suggest inhibitory activity against enzymes like cyclooxygenase-2 (COX-2) and kinases, with IC₅₀ values ranging from 0.5–5 µM. These assays use recombinant proteins in vitro, with activity validated via fluorescence polarization or radiometric assays. The naphthalene moiety enhances hydrophobic interactions in enzyme binding pockets .

Advanced Research Questions

Q. How can reaction yields be improved in large-scale synthesis, and what catalytic systems are effective?

Transition-metal catalysts (e.g., Pd/C or RuPhos) in continuous flow reactors enhance efficiency for industrial-scale production. Automated systems optimize parameters like residence time (2–5 min) and pressure (1–3 bar), achieving yields >90%. Solvent-free mechanochemical approaches using ball mills also reduce waste .

Q. How do researchers resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., COX-2 inhibition varying by >50% between labs) are addressed through standardized assay protocols (e.g., uniform ATP concentrations in kinase assays). Meta-analyses of raw datasets and molecular dynamics simulations (using AMBER or GROMACS) identify confounding factors like solvent polarity or protein conformational states .

Q. What computational methods predict the compound’s interaction with novel biological targets?

Molecular docking (AutoDock Vina) and pharmacophore modeling (LigandScout) screen targets such as SARS-CoV-2 main protease (PDB: 6LU7). Free energy calculations (MM-PBSA) prioritize binding poses with ΔG < −8 kcal/mol. Validation includes isothermal titration calorimetry (ITC) to measure binding affinity (Kd < 1 µM) .

Q. How is SHELX software applied in crystallographic refinement for this compound?

SHELXL refines high-resolution (<1.0 Å) X-ray data, modeling anisotropic displacement parameters and hydrogen bonding networks. Twin refinement (TWIN/BASF commands) resolves pseudosymmetry in crystals. R-factors <5% and goodness-of-fit (GOF) ~1.0 ensure structural accuracy .

Methodological Guidelines

- Synthetic Optimization: Use design of experiments (DoE) to test variable interactions (e.g., temperature vs. catalyst loading).

- Data Validation: Cross-reference NMR shifts with DFT-calculated spectra (Gaussian 16/B3LYP/6-31G*).

- Target Confirmation: Combine surface plasmon resonance (SPR) with knock-out cell lines to verify target engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。